molecular formula C7H7N3 B3190865 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-24-2

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B3190865
CAS No.: 4931-24-2
M. Wt: 133.15 g/mol
InChI Key: NCRHHMSPXYGMIR-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyridine family, which is known for its significant biological and pharmacological activities. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group attached to the triazole ring. This unique structure contributes to its diverse range of applications in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine involves the oxidative cyclization of N-(2-pyridyl)amidines. This process can be carried out using various oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction involves enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized triazolopyridine derivatives.

    Reduction: Triazolylbutadiene.

    Substitution: Substituted triazolopyridine derivatives.

Scientific Research Applications

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in various scientific fields:

Mechanism of Action

The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity. It also inhibits enzymes like PHD-1, JAK1, and JAK2 by binding to their active sites, thereby blocking their catalytic functions . These interactions disrupt various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of a methyl group, which influences its reactivity and biological activity. Its ability to act as an inhibitor for multiple enzymes and its eco-friendly synthesis method further distinguish it from similar compounds .

Properties

IUPAC Name

6-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-2-3-7-8-5-9-10(7)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRHHMSPXYGMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=N2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964208
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4931-24-2
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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